Dibutyltin mercaptopropionate
Overview
Description
Dibutyltin mercaptopropionate is a chemical compound with the molecular formula C11H22O2SSn . It has a molecular weight of 337.066 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Dibutyltin mercaptopropionate, organotin compounds like it are often used in the plastics industry as catalysts and stabilizers . For instance, they can be used in the formation of urethane by reacting an isocyanate with an alcohol .Molecular Structure Analysis
The IUPAC Standard InChI for Dibutyltin mercaptopropionate isInChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3 (5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2, (H,4,5);/q;;;+2/p-2
. This structure is also available as a 2D Mol file .
Scientific Research Applications
Use in Poly(vinyl chloride) Products
Scientific Field: Analytical and Bioanalytical Chemistry
Methods of Application: The method involves headspace solid-phase microextraction (HS-SPME) and gas chromatography with flame photometric detection (GC-FPD) . The collected organotin compounds are then desorbed in the GC injector at 280 °C and analyzed by GC-FPD .
Results
The method was validated by analyzing two reference standard PVC sheets with known organotin content. The applicability of the method to analysis of organotin stabilizers in commercial PVC products was also demonstrated .
Use in Poly(thiourethane)-Based Vitrimer-like Materials
Scientific Field: Polymer Science
Application Summary
Dibutyltin dilaurate is used as a catalyst in the synthesis of poly(thiourethane)-based systems (PTUs). These PTUs exhibit vitrimeric behavior, which is studied using dynamic mechanical analysis (DMA) and broadband dielectric spectroscopy (BDS) .
Methods of Application: The PTUs are synthesized through the combination of thiol and isocyanate monomers in stoichiometric proportions, in the presence of dibutyltin dilaurate (DBTDL) as catalyst .
Results
The study revealed various relaxation processes inherent in such vitrimer-like materials. Depending on the PTU formulation, the glass transition temperature (Tg) and the topology freezing transition temperature (Tv) can be effectively distinguished and studied .
Use in Silicone Polymer Vulcanization
Scientific Field: Polymer Science
Methods of Application: The specific methods of application can vary, but generally involve mixing the silicone polymer with the Dibutyltin catalyst and allowing the mixture to cure at room temperature .
Results: The result is a silicone material with improved mechanical properties, such as increased hardness and tensile strength .
Use in Energy-Related Applications
Scientific Field: Materials Science
Methods of Application: The PTUs are synthesized through the combination of thiol and isocyanate monomers in stoichiometric proportions, in the presence of dibutyltin dilaurate (DBTDL) as catalyst .
Results: The reversibility exhibited by their inner chemical structures positions them as promising candidates for active layers in capacitor devices, particularly for energy-related applications, with the ability to be recyclable while maintaining almost invariant both their mechanical and dielectric properties .
Use in the Synthesis of Poly(thiourethane)-Based Systems
Scientific Field: Polymer Science
Application Summary
Dibutyltin dilaurate is used as a catalyst in the synthesis of poly(thiourethane)-based systems (PTUs). These PTUs exhibit vitrimeric behavior, which is studied using dynamic mechanical analysis (DMA) and broadband dielectric spectroscopy (BDS) .
Methods of Application: The PTUs are synthesized through the combination of thiol and isocyanate monomers in stoichiometric proportions, in the presence of dibutyltin dilaurate (DBTDL) as catalyst .
Results
The study revealed various relaxation processes inherent in such vitrimer-like materials. Depending on the PTU formulation, the glass transition temperature (Tg) and the topology freezing transition temperature (Tv) can be effectively distinguished and studied .
Use in the Preparation and Characterization of Polyurethane Foams
Scientific Field: Materials Science
Methods of Application: The specific methods of application can vary, but generally involve mixing the polyurethane precursors with the DBTDL catalyst and allowing the mixture to foam at room temperature .
Results: The result is a polyurethane foam with unique properties that make it suitable for a variety of applications, including insulation, packaging, and cushioning .
Safety And Hazards
properties
IUPAC Name |
2,2-dibutyl-1,3,2-oxathiastanninan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEMUUDSWZOX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCS1)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058811 | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dibutyltin mercaptopropionate | |
CAS RN |
78-06-8 | |
Record name | 2,2-Dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyltin mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyltin mercaptopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65508 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6H-1,3,2-Oxathiastannin-6-one, 2,2-dibutyldihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYLTIN MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EG796O69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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